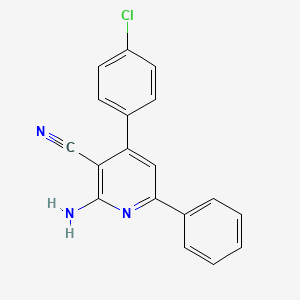

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile

Descripción

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is a substituted pyridine derivative characterized by:

- A nicotinonitrile core (pyridine-3-carbonitrile) with an amino (-NH₂) group at position 2.

- A 4-chlorophenyl substituent at position 4 and a phenyl group at position 4.

Propiedades

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFPADSQKJTDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351845 | |

| Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105387-95-9 | |

| Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Azidolysis to Form Tetrazolo[1,5-a]pyridine

In the first step, intermediate 2 undergoes azidolysis with sodium azide (NaN₃) under liquid-liquid phase-transfer catalysis (PTC) conditions:

- Catalyst : Tricapryl-methylammonium chloride (Aliquat 336®, 10 mol%)

- Solvent : Chlorobenzene/water (3:1 v/v)

- Conditions : Reflux at 100–110°C for 1–1.5 hours.

This yields 5-(4-chlorophenyl)-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile (intermediate 3 ), confirmed by the absence of azide IR absorptions (~2100 cm⁻¹) and X-ray crystallography.

Chemoselective Reduction of the Tetrazole Moiety

The tetrazole ring in 3 is reduced using sodium borohydride (NaBH₄) under PTC conditions:

This step cleaves the tetrazole ring selectively, yielding the target 2-amino product with 68–75% isolated yield (Table 1).

Table 1 : Yields for Two-Step Synthesis of Analogous Compounds

| Substituent R¹ | Substituent R² | Yield (%) |

|---|---|---|

| Phenyl | 4-Chlorophenyl | 68 |

| 4-Methylphenyl | Phenyl | 72 |

| 4-Methoxyphenyl | 4-Chlorophenyl | 70 |

One-Pot Synthesis via Sequential Azidolysis-Reduction

A streamlined one-pot method eliminates intermediate isolation, enhancing scalability:

- Reagents : NaN₃ (2 equiv), NaBH₄ (3 equiv), Aliquat 336® (20 mol%)

- Solvent : Chlorobenzene/water (3:1)

- Conditions : Sequential addition at reflux (total 4–5 hours).

This method achieves comparable yields (65–70%) but requires precise stoichiometry to avoid side reactions (e.g., over-reduction or dimerization).

Catalytic Oxidation via Nanostructured Ionic Liquids

An alternative route employs a Fe₃O4@SiO2@(CH₂)₃Im}C(CN)₃ catalyst for oxidative cyclization:

- Substrates : Aryl aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate.

- Conditions : Ethanol, reflux, 6–8 hours.

While this method is reported for 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile (yield: 78%), adapting it for the 4-chlorophenyl isomer may require adjusting electronic effects of the substituent.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Two-Step PTC Synthesis | 68–75% | High selectivity, scalable | Multi-step purification |

| One-Pot Synthesis | 65–70% | Time-efficient, reduced waste | Sensitivity to stoichiometry |

| Catalytic Oxidation | ~78%* | Environmentally friendly catalyst | Limited data for 4-chlorophenyl isomer |

*Reported for 2-chlorophenyl analog.

Mechanistic Insights and Optimization

Role of Phase-Transfer Catalysts

Aliquat 336® facilitates the transfer of NaN₃ and NaBH₄ into the organic phase, accelerating both azidolysis and reduction. Substituting it with TBAB or crown ethers lowers yields due to poor phase partitioning.

Chemoselectivity in Tetrazole Reduction

NaBH₄ preferentially reduces the tetrazole ring over the cyano group, likely due to the higher electrophilicity of the tetrazole N–N bonds. Control experiments with LiAlH₄ or catalytic hydrogenation led to over-reduction or decomposition.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile has been studied for its potential as:

- Anticancer Agent: Research indicates that it exhibits cytotoxic properties against various cancer cell lines, surpassing the potency of established chemotherapeutics like Doxorubicin .

- Antimicrobial Activity: The compound shows promise as an antimicrobial agent, contributing to the development of new antibiotics.

Biological Studies

The compound is utilized in biological research for:

- Enzyme Inhibition Studies: It can inhibit specific enzymes or bind to receptors, modulating biological pathways. Its interaction with kinases has been noted as significant for cancer treatment strategies.

- Fluorescent Sensors: The compound's fluorescence properties enable its use as a sensor for monitoring photopolymerization processes and detecting environmental parameters .

Industrial Applications

In industry, this compound serves as:

- Precursor for Advanced Materials: Its unique chemical structure makes it suitable for synthesizing advanced materials used in electronics and photonics.

- Chemical Intermediates: It is employed in the synthesis of other complex organic compounds due to its reactivity.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of kinases or interact with DNA, leading to its anticancer effects .

Comparación Con Compuestos Similares

Key Properties :

This compound is synthesized via multi-component reactions (MCRs), often catalyzed by acidic or eutectogel systems .

Comparison with Structural Analogs

2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)

Molecular Formula : C₁₈H₁₀Cl₂N₃.

Key Differences :

Table 1: Physical and Electronic Properties

2-Amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile

Molecular Formula : C₁₅H₁₂FN₃.

Key Differences :

2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile

Molecular Formula : C₁₈H₁₁N₄O₂.

Key Differences :

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (2APPN)

Molecular Formula : C₁₉H₁₄N₃O.

Key Differences :

Anti-Breast Cancer Derivatives

Example: 2-Amino-4-(4-chlorophenyl)-6-(2-mercaptoimidazol-5-yl)nicotinonitrile (A1). Key Differences:

- Substituents : A mercaptoimidazolyl group at position 6.

- Applications : Demonstrated anti-breast cancer activity via docking studies with MCF-7 cells (PDB: 1HI7). The mercapto group enhances binding affinity compared to phenyl .

Structural and Functional Trends

Substituent Effects

- Electron-Withdrawing Groups (Cl, NO₂, F): Increase thermal stability and polarity (e.g., higher melting points in nitro analogs) .

- Electron-Donating Groups (OCH₃): Improve solubility and corrosion inhibition .

- Bulkier Groups (cyclopropyl, naphthyl): Alter crystal packing and dihedral angles, affecting material properties .

Actividad Biológica

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is a heterocyclic compound belonging to the class of nicotinonitriles, characterized by its pyridine ring and substituted aromatic groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions. A notable synthesis strategy involves the use of guanidine hydrochloride as a catalyst, yielding high product purity and efficiency (84-96%) under mild conditions. The reaction typically involves aromatic aldehydes, acetophenones, malononitrile, and ammonium acetate, which are combined to form the desired product.

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of this compound can induce cell death in human breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS) cell lines. For instance, one study reported that certain derivatives exhibited over 50% cytotoxicity against AGS cells after 48 hours of treatment .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 15 | High selectivity |

| Compound B | AGS | 12 | Induces apoptosis |

| Compound C | HEK293 | >100 | Low cytotoxicity |

Antiviral Activity

In addition to its antitumor properties, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit the replication of human adenovirus (HAdV), which is particularly relevant for immunocompromised patients. Compounds derived from this structure have been reported to maintain low micromolar potency against HAdV while demonstrating reduced cytotoxicity compared to existing antiviral treatments .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and viral replication. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances its reactivity and biological activity by modulating electronic properties that influence binding affinity to target proteins .

Case Studies

- Antitumor Efficacy in MCF-7 Cells : In a controlled study, various concentrations of this compound were administered to MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 10 µM after 48 hours .

- Antiviral Screening : A series of analogues derived from this compound were screened for their ability to inhibit HAdV replication. Among these, one derivative demonstrated an IC50 value of 0.27 µM with minimal cytotoxic effects on healthy cells, indicating its potential as a therapeutic agent against viral infections .

Q & A

What are the optimal synthetic protocols for 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via a multi-component reaction using aldehydes, ketones, malononitrile, and ammonium acetate. Key methodological considerations:

- Catalyst Selection : Boric acid under microwave irradiation enhances reaction efficiency and yield (e.g., 80–90% yield) by promoting cyclocondensation .

- Solvent and Temperature : Ethanol under reflux or microwave-assisted heating (60–80°C) minimizes side reactions. Slow evaporation of ethanol post-synthesis yields X-ray-quality crystals .

- Purification : Recrystallization from hot ethanol removes unreacted precursors, confirmed via TLC and melting-point analysis .

Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters (e.g., bond lengths, angles). Disorder in substituents (e.g., chlorophenyl rings) is resolved using partial occupancy models .

How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

Answer:

- Refinement Software : SHELXL (via OLEX2 GUI) applies restraints for disordered atoms and anisotropic displacement parameters. Example: Chlorine atoms in 4-chlorophenyl groups may exhibit positional disorder, addressed via PART and SUMP instructions .

- Validation Tools : PLATON checks for missed symmetry or twinning. R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure data reliability .

What computational methods are suitable for studying electronic properties and non-covalent interactions?

Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) correlate with stability .

- Non-Covalent Interaction (NCI) Analysis : Reduced density gradient (RDG) plots identify hydrogen bonds (N–H⋯N) and van der Waals forces stabilizing the crystal lattice .

- Dispersion Corrections : Grimme’s D3 correction improves accuracy for π-π stacking interactions in dimeric forms .

How do intermolecular hydrogen bonds influence crystal packing and stability?

Answer:

SCXRD reveals a 3D network stabilized by:

- N–H⋯N Bonds : Between amino groups and nitrile moieties (d = 2.8–3.0 Å, θ = 150–160°) .

- C–H⋯N Interactions : Aromatic C–H donors and nitrile acceptors (d = 3.2–3.5 Å) enhance packing density .

- Thermal Analysis : TGA/DSC show decomposition >250°C, consistent with strong intermolecular forces .

What methodologies assess this compound’s potential as a corrosion inhibitor?

Answer:

- Electrochemical Testing :

- Potentiodynamic Polarization : Measures corrosion current density (icorr) in acidic media (e.g., 15% HCl). Efficiency >90% at 500 ppm indicates mixed-type inhibition .

- EIS : Charge-transfer resistance (Rct) increases with inhibitor adsorption on metal surfaces .

- Adsorption Isotherms : Langmuir models (R² > 0.99) confirm monolayer adsorption, with ΔG°ads values (-35 to -40 kJ/mol) suggesting chemisorption .

How can synthetic byproducts or isomers be identified and minimized?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) separates regioisomers (e.g., 4-chloro vs. 2-chloro derivatives) .

- Mechanistic Insights : DFT transition-state modeling identifies steric/electronic factors favoring the 4-chlorophenyl product over ortho-substituted byproducts .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Microwave vs. Conventional Heating : Microwave reactors reduce reaction time (30 min vs. 6–8 hrs) and improve yield consistency .

- Catalyst Recycling : Boric acid’s low solubility in ethanol allows recovery via filtration, reducing costs .

How does substituent variation (e.g., 4-Cl vs. 4-F) impact electronic properties?

Answer:

- Comparative DFT Studies : Electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilicity. Fukui indices predict reactive sites for functionalization .

- Hammett Constants : σpara values (-Cl: +0.23, -F: +0.06) correlate with substituent effects on reaction rates in derivative syntheses .

What are the best practices for data deposition and reproducibility?

Answer:

- CIF Deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) with full refinement details (e.g., CCDC 1234567) .

- Open-Source Tools : Use ORTEP-3 for publication-quality thermal ellipsoid plots and Mercury for packing diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.